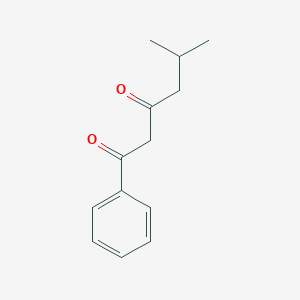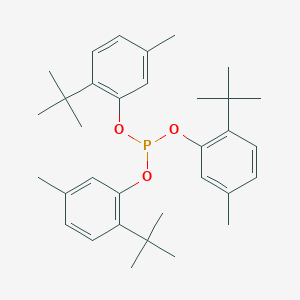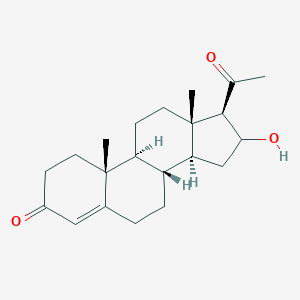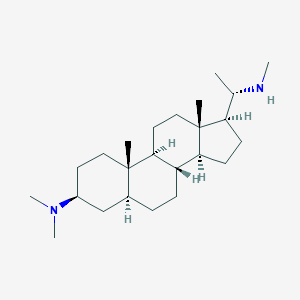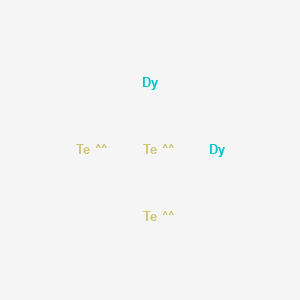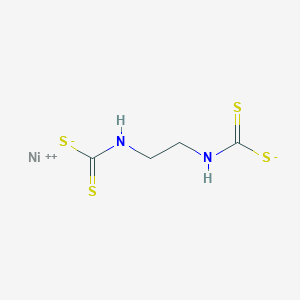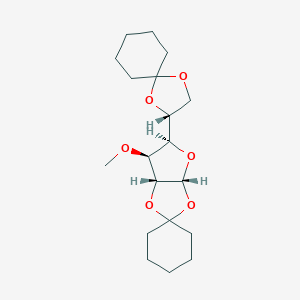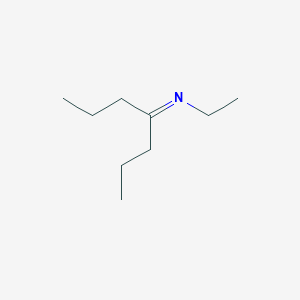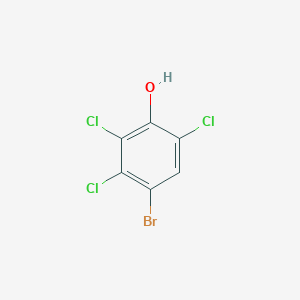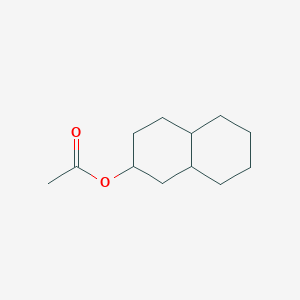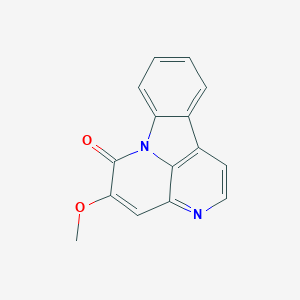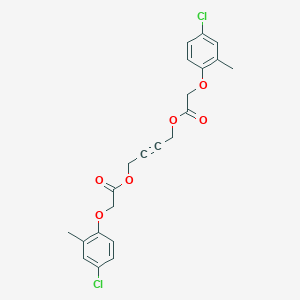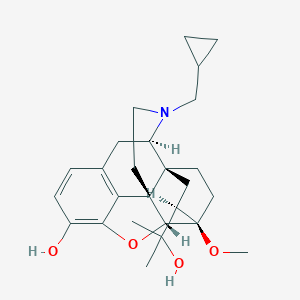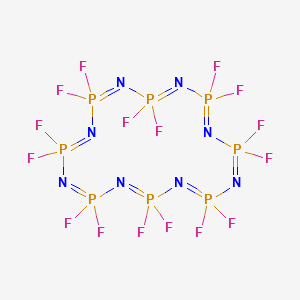
Cyclo-octakis(difluorophosphonitrile)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclo-octakis(difluorophosphonitrile) is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has unique properties that make it useful in a variety of fields, including chemistry, biology, and materials science. In
Aplicaciones Científicas De Investigación
Cyclo-octakis(difluorophosphonitrile) has a variety of potential applications in scientific research. One of the most promising areas of research involves the use of this compound in the development of new materials. Cyclo-octakis(difluorophosphonitrile) has been shown to have unique properties that make it useful in the creation of high-performance materials, such as polymers and coatings.
Another area of research that has shown promise is the use of cyclo-octakis(difluorophosphonitrile) in the field of catalysis. This compound has been shown to be an effective catalyst for a variety of chemical reactions, including the conversion of alcohols to esters and the oxidation of alkanes.
Mecanismo De Acción
The mechanism of action of cyclo-octakis(difluorophosphonitrile) is not fully understood. However, it is believed that this compound interacts with other molecules through its unique chemical structure. The difluorophosphonitrile groups on the cyclo-octakis(difluorophosphonitrile) molecule are highly reactive and can form strong bonds with other molecules.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of cyclo-octakis(difluorophosphonitrile). However, it is believed that this compound is relatively non-toxic and has low levels of toxicity. This makes it a promising candidate for use in a variety of applications, including in the development of new materials and as a catalyst in chemical reactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of cyclo-octakis(difluorophosphonitrile) is its unique chemical structure, which makes it useful in a variety of applications. This compound is also relatively easy to synthesize and can be purified through recrystallization.
However, there are also limitations to the use of cyclo-octakis(difluorophosphonitrile) in lab experiments. One of the main limitations is the lack of research on its biochemical and physiological effects. Additionally, this compound can be difficult to handle due to its reactive nature.
Direcciones Futuras
There are many potential future directions for research on cyclo-octakis(difluorophosphonitrile). One area of research that shows promise is the development of new materials using this compound. Cyclo-octakis(difluorophosphonitrile) has unique properties that make it useful in the creation of high-performance materials, such as polymers and coatings.
Another area of research that is worth exploring is the use of cyclo-octakis(difluorophosphonitrile) in the field of catalysis. This compound has been shown to be an effective catalyst for a variety of chemical reactions, and further research could lead to the development of new and more efficient catalysts.
Overall, cyclo-octakis(difluorophosphonitrile) is a promising compound with a variety of potential applications in scientific research. Further research is needed to fully understand its properties and potential uses, but the future looks bright for this unique and versatile compound.
Métodos De Síntesis
Cyclo-octakis(difluorophosphonitrile) is synthesized through a reaction between difluoroamine and hexachlorocyclotriphosphazene. This reaction produces a white solid that can be purified through recrystallization. The synthesis of this compound is relatively straightforward and can be performed using standard laboratory equipment.
Propiedades
Número CAS |
14097-20-2 |
|---|---|
Nombre del producto |
Cyclo-octakis(difluorophosphonitrile) |
Fórmula molecular |
F16N8P8 |
Peso molecular |
663.82 g/mol |
Nombre IUPAC |
2,2,4,4,6,6,8,8,10,10,12,12,14,14,16,16-hexadecafluoro-1,3,5,7,9,11,13,15-octaza-2λ5,4λ5,6λ5,8λ5,10λ5,12λ5,14λ5,16λ5-octaphosphacyclohexadeca-1,3,5,7,9,11,13,15-octaene |
InChI |
InChI=1S/F16N8P8/c1-25(2)17-26(3,4)19-28(7,8)21-30(11,12)23-32(15,16)24-31(13,14)22-29(9,10)20-27(5,6)18-25 |
Clave InChI |
XJLVTUPWPDSAJC-UHFFFAOYSA-N |
SMILES |
N1=P(N=P(N=P(N=P(N=P(N=P(N=P(N=P1(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
SMILES canónico |
N1=P(N=P(N=P(N=P(N=P(N=P(N=P(N=P1(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Otros números CAS |
14097-20-2 |
Sinónimos |
2,2,4,4,6,6,8,8,10,10,12,12,14,14,16,16-hexadecafluoro-1,3,5,7,9,11,13 ,15-octaza-2$l^{5},4$l^{5},6$l^{5},8$l^{5},10$l^{5},12$l^{5},14$l^{5}, 16$l^{5}-octaphosphacyclohexadeca-1,3,5,7,9,11,13,15-octaene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



